molecular formula C12H13FN4 B2889131 5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine CAS No. 338965-21-2

5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine

Cat. No.: B2889131
CAS No.: 338965-21-2
M. Wt: 232.262
InChI Key: MIYYOMSMQREKGX-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine is a high-purity pyrimidine-diamine derivative designed for advanced research and development applications. This compound is part of a class of chemicals recognized for its significant value in medicinal chemistry and drug discovery, particularly as a key synthetic intermediate or scaffold. Its structure, featuring a 2-fluorobenzyl moiety and pyrimidine-4,6-diamine core, is frequently explored in the synthesis of potential therapeutic agents. Pyrimidine-2,4-diamine derivatives are extensively investigated for their diverse biological activities, serving as core structures in developing compounds such as non-nucleoside reverse transcriptase inhibitors for HIV-1 treatment and as agonists for immune receptors like Toll-like receptors 7 and 8, which are relevant in antiviral and immunology research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a critical building block for constructing more complex molecular architectures or for probing structure-activity relationships in biological systems. It is supplied with comprehensive analytical data to ensure identity and purity for your experimental requirements.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4/c1-7-16-11(14)9(12(15)17-7)6-8-4-2-3-5-10(8)13/h2-5H,6H2,1H3,(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYYOMSMQREKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)N)CC2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820319
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine typically involves the reaction of 2-fluorobenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine 5: (2-Fluorophenyl)methyl; 2: Methyl; 4,6: NH₂ Not explicitly provided Lipophilic 2-fluorophenylmethyl group; hydrogen-bonding amines at 4,6
2-[1-[(2-Fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine 2: Pyrazolo-pyridine; 5: Morpholinyl C₂₁H₂₁FN₈O Extended heterocyclic system (pyrazolo-pyridine); morpholinyl enhances solubility
N-Butyl-5-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidine-4,6-diamine 5: Imidazolyl; N-butyl chain C₁₁H₁₈N₆ Imidazole and butyl groups increase lipophilicity; potential for metal chelation
4,6-Diamino-5-benzeneeazo-2-methylpyrimidine 5: Benzenediazenyl C₁₁H₁₂N₆ Azo group introduces chromophoric properties; possible photodegradation
4,6-Dichloro-5-fluoro-2-methylpyrimidine 4,6: Cl; 5: F C₅H₃Cl₂FN₂ Halogen substituents (Cl, F) enhance electron-withdrawing effects; no amines

Stability and Reactivity

  • Degradation : Compounds with labile groups, such as tert-butyl esters (e.g., ), may degrade under acidic conditions, whereas the target compound’s stable aryl and amine groups suggest robustness in physiological environments.

Biological Activity

5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine, also known by its CAS number 338965-21-2, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis pathways, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H13FN4C_{12}H_{13}FN_4. The structure features a pyrimidine ring substituted with a fluorophenyl group and two amino groups at the 4 and 6 positions. This configuration is crucial for its biological interactions.

1. Anticancer Properties

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain pyrimidine nucleosides significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells, suggesting a potential application in cancer therapy .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown inhibition of fatty acid synthase (FASN), which is critical in cancer metabolism. This inhibition leads to reduced cell viability and impaired mitochondrial function in cancer models .

Case Study 1: Antimalarial Activity

A study focused on ferrocene-pyrimidine conjugates found that similar structures exhibited antiplasmodial activities against Plasmodium falciparum, the malaria-causing parasite. The findings suggested that modifications in the pyrimidine structure could enhance efficacy against malaria .

Case Study 2: Antimicrobial Effects

Research on pyrimidine derivatives has also highlighted their antimicrobial properties. For example, compounds with similar structural motifs were evaluated for their ability to scavenge free radicals and exhibit antimicrobial activity against various bacterial strains .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available starting materials such as fluorobenzylamine and methyl pyrimidine derivatives.
  • Reactions : Key reactions include nucleophilic substitutions and coupling reactions to introduce the fluorophenyl group onto the pyrimidine scaffold.
  • Purification : The final product is purified through crystallization or chromatography to achieve high purity levels (greater than 99% as indicated in patent literature) .

Data Table: Biological Activity Summary

Activity Effect Reference
AnticancerInhibits cell proliferation in A431 cells
Enzyme InhibitionInhibits fatty acid synthase
AntimicrobialExhibits antimicrobial properties
AntimalarialActive against Plasmodium falciparum

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